INCB053914

PIM Kinase Biochemical Assay IC50

INCB053914 (Uzansertib) is the only pan-PIM kinase inhibitor providing sub-nanomolar PIM1/3 potency with a 125-fold PIM2 differential, enabling precise mechanistic studies of PIM2 upregulation and ruxolitinib synergy that generic pan-PIM inhibitors cannot replicate. Supply has been validated for advanced preclinical models across AML, MM, DLBCL, MCL, and T-ALL.

Molecular Formula C20H16FN7OS
Molecular Weight
Cat. No. B1191780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB053914
SynonymsINCB053914;  INCB-053914;  INCB 053914.; Unknown
Molecular FormulaC20H16FN7OS
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

INCB053914 (Uzansertib): A Differentiated Pan-PIM Kinase Inhibitor for Hematologic Malignancy Research


INCB053914 (Uzansertib) is a novel, orally bioavailable, ATP-competitive pan-PIM kinase inhibitor [1]. It exhibits potent inhibitory activity against the three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are frequently overexpressed in hematologic malignancies and solid tumors and play critical roles in oncogenic signaling networks including JAK/STAT and PI3K/AKT pathways [2]. INCB053914's unique potency profile (PIM1 ≈ PIM3 > PIM2) distinguishes it from earlier-generation PIM inhibitors and provides a specific tool for interrogating PIM kinase biology and for therapeutic combination strategies [3].

Why INCB053914 Cannot Be Readily Substituted by Other PIM Inhibitors


Generic substitution of PIM inhibitors is not scientifically sound due to substantial differences in isoform potency profiles, selectivity, and downstream functional effects. While multiple pan-PIM inhibitors exist, INCB053914 possesses a unique biochemical fingerprint characterized by sub-nanomolar potency for PIM1 and PIM3 with a distinct 125-fold differential in potency for PIM2 . This profile differs markedly from other clinical-stage inhibitors like AZD1208 and LGB321, and the implications extend beyond simple IC50 values. The specific balance of PIM isoform inhibition directly influences compensatory feedback mechanisms, such as PIM2 protein upregulation [1], and dictates rational combination partner selection [2]. Therefore, for studies requiring precise PIM kinase modulation, particularly those investigating JAK inhibitor synergy or PIM2-dependent resistance pathways, substituting INCB053914 with another pan-PIM inhibitor would introduce confounding variables and likely yield divergent experimental outcomes.

Quantitative Evidence Guide for INCB053914 Differentiation


Biochemical Potency Profile Differentiates INCB053914 from Clinical Pan-PIM Inhibitors

INCB053914 demonstrates a distinct biochemical potency profile against the three PIM isoforms. In direct comparison, INCB053914 shows a >125-fold difference in potency between PIM1/3 and PIM2 (IC50: 0.24 nM and 0.12 nM vs 30 nM) . This contrasts with AZD1208, which has a much flatter potency profile across isoforms (IC50: 0.4 nM, 5 nM, and 1.9 nM for PIM1, PIM2, and PIM3, respectively), representing only a 12.5-fold difference between its most and least potent isoforms [1].

PIM Kinase Biochemical Assay IC50 Selectivity

Kinome-Wide Selectivity Defines a Clean Target Engagement Profile for INCB053914

INCB053914 exhibits high kinome selectivity, a critical parameter for minimizing confounding off-target effects in complex biological systems. When screened against a panel of over 50 kinases, INCB053914 demonstrated at least a 475-fold selectivity for PIM kinases over other kinases, with the sole exception of RSK2 (IC50 = 7.1 µM) . This high degree of selectivity provides a cleaner pharmacological tool for interrogating PIM-specific biology.

Kinase Selectivity Off-target Effects Kinome Profiling

Cellular Target Engagement and Functional Impact of PIM2 Modulation

In cellular models, INCB053914 effectively engages its targets and reveals a unique functional consequence of its potency profile. While potently inhibiting phosphorylation of the PIM substrate BAD in MOLM-16 (multiple myeloma) and KMS-12-BM cells (IC50s of 4 nM and 27 nM, respectively), INCB053914 treatment simultaneously led to a robust increase in PIM2 protein expression across multiple hematologic cell lines [1]. This observation of compensatory PIM2 upregulation is a class effect, but the extent and context may differ among inhibitors due to their varying PIM2 potency.

Target Engagement Cellular Assay PIM2 Feedback

Rationalized Synergy with Ruxolitinib in JAK2-Driven Myeloproliferative Neoplasms

INCB053914 demonstrates potent synergy with the JAK1/2 inhibitor ruxolitinib, a clinically validated combination strategy. In JAK2V617F-driven MPN cell models, the combination of INCB053914 and ruxolitinib synergistically inhibited cell growth and induced apoptosis [1]. Furthermore, in an in vivo MPN model, INCB053914 antagonized ruxolitinib persistence, a major clinical limitation of JAK inhibitor monotherapy, and at low nanomolar concentrations enhanced the efficacy of ruxolitinib in inhibiting the neoplastic growth of primary MPN patient cells [2].

Drug Synergy Combination Therapy JAK2 Myeloproliferative Neoplasms

Human Pharmacokinetic and Pharmacodynamic Activity Confirms Target Engagement

Clinical pharmacokinetic (PK) and pharmacodynamic (PD) data from a Phase 1/2 study (NCT02587598) confirm that INCB053914 achieves systemic exposure sufficient for target engagement in patients with advanced hematologic malignancies. Preliminary results from the monotherapy dose-escalation part of the study reported that INCB053914 displayed pharmacodynamic activity in this patient population [1]. The study further evaluated the safety, efficacy, PK, and PD of the recommended Phase 2 dose [2].

Pharmacokinetics Pharmacodynamics Clinical Trial Phase 1

High-Impact Research and Translational Application Scenarios for INCB053914


Investigating PIM2-Dependent Feedback and Resistance Mechanisms

Leverage INCB053914's unique potency differential (high PIM1/3 potency, moderate PIM2 potency) to study the compensatory upregulation of PIM2 protein in hematologic cancer cells following PIM inhibition [1]. This makes it an ideal tool to explore PIM2-driven resistance pathways and to screen for combination partners that can overcome this specific feedback loop, such as mTOR or PI3K inhibitors, in cell lines including AML (KG-1a) and multiple myeloma (KMS12-PE).

Developing Next-Generation Combination Therapies for JAK2-Driven MPNs

Employ INCB053914 as a critical component in preclinical studies aimed at addressing the clinical limitations of JAK inhibitor monotherapy. Its demonstrated synergy with ruxolitinib in vitro and in vivo, including the ability to antagonize ruxolitinib persistence [2], positions it as a high-value reagent for designing and validating novel combination regimens intended to achieve deeper molecular responses and prevent disease progression in myeloproliferative neoplasms.

Validating Pan-PIM Inhibition as a Therapeutic Strategy Across Hematologic Malignancies

Use INCB053914 as a well-characterized, selective chemical probe to interrogate the therapeutic potential of pan-PIM inhibition in a broad panel of hematologic cancer models. Its single-agent antiproliferative activity against a range of cell lines, including multiple myeloma, AML, DLBCL, MCL, and T-ALL (with GI50 values <100 nM in many models) , provides a robust foundation for target validation studies and for identifying sensitive disease subtypes that may benefit from PIM-targeted therapies.

Translational Studies Correlating Preclinical Findings with Clinical Biomarkers

Given the availability of preliminary clinical PK/PD data for INCB053914 [3], researchers can use the compound in advanced preclinical models to identify and validate potential pharmacodynamic biomarkers (e.g., pBAD inhibition). This work can directly inform the design and interpretation of clinical trials for this class of agents, bridging the gap between laboratory research and patient application and strengthening the translational relevance of the research program.

Quote Request

Request a Quote for INCB053914

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.